1-Tritylimidazole
Description
Significance of Imidazole (B134444) Scaffolds in Organic and Medicinal Chemistry
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of heterocyclic chemistry. neuroquantology.comdoaj.orgjournalijcar.org Its unique electronic properties and ability to participate in hydrogen bonding are central to its widespread presence in biologically active molecules. bohrium.com Imidazole and its derivatives are integral components of numerous natural products, including the amino acid histidine, histamine (B1213489), and purines, which form the building blocks of DNA. neuroquantology.comdoaj.org The amphoteric nature of the imidazole ring, allowing it to act as both an acid and a base, further contributes to its versatility. neuroquantology.comjournalijcar.org This adaptability has made the imidazole nucleus a prime target for synthetic chemists, leading to its incorporation into a vast array of pharmaceuticals. journalijcar.orgresearchgate.net The stability of the imidazole ring under various reaction conditions, including thermal stress, acidic and basic environments, and oxidation-reduction reactions, further enhances its utility in organic synthesis. journalijcar.org
The therapeutic applications of imidazole-containing compounds are extensive and diverse. They are found in drugs with a wide range of biological activities, including:
Antifungal agents (e.g., ketoconazole, miconazole) neuroquantology.com
Anticancer agents researchgate.net
Antimicrobial agents doaj.orgresearchgate.net
Anti-inflammatory agents researchgate.net
Antiviral agents bohrium.com
Antihypertensive agents neuroquantology.com
The insertion of the imidazole nucleus is a well-established and powerful strategy in drug discovery, continually providing new avenues for the development of novel therapeutic agents. journalijcar.org
The trityl group, a triphenylmethyl group, is a bulky and sterically demanding substituent. When attached to the nitrogen atom of an imidazole ring, as in 1-Trityl-1H-imidazole, it serves several crucial functions. Primarily, the trityl group acts as a protecting group for the imidazole nitrogen. smolecule.com This protection is vital in multi-step syntheses, preventing unwanted side reactions at the nitrogen atom while allowing for chemical modifications at other positions of the imidazole ring. researchgate.net The stability of the trityl group under many reaction conditions, coupled with its susceptibility to removal under specific, often mild acidic conditions, makes it an ideal and widely used protecting group in organic synthesis. smolecule.comresearchgate.net
Beyond its protective role, the bulky nature of the trityl group provides significant steric hindrance. This can be strategically employed to direct the course of a reaction, favoring the formation of a particular regioisomer. Furthermore, the presence of the three phenyl rings in the trityl group enhances the solubility of the molecule in common organic solvents, a practical advantage in many synthetic procedures. The trityl group can also influence the pharmacokinetic properties of a molecule, such as its ability to cross cell membranes. ontosight.ai
Research Landscape and Current Trends for 1-Trityl-1H-imidazole as a Building Block
1-Trityl-1H-imidazole has emerged as a versatile and valuable building block in organic synthesis, serving as a precursor for a wide range of more complex molecules. ontosight.ai Its utility stems from the ability to selectively functionalize the imidazole ring at various positions after the nitrogen has been protected by the trityl group.
One of the primary applications of 1-Trityl-1H-imidazole is in the synthesis of substituted imidazoles. A common synthetic route involves the reaction of imidazole with trityl chloride in the presence of a base, such as sodium hydride in dimethylformamide (DMF). Once the nitrogen is protected, the other positions on the imidazole ring become available for further reactions. For instance, bromination of 1-Trityl-1H-imidazole can be a stepping stone to introduce other functional groups.
A significant area of research involves the use of 1-Trityl-1H-imidazole in palladium-catalyzed cross-coupling reactions. These powerful carbon-carbon and carbon-heteroatom bond-forming reactions are fundamental to modern organic synthesis. 1-Trityl-1H-imidazole can act as a substrate in these reactions, enabling the introduction of various substituents onto the imidazole core. bohrium.com For example, it has been employed in the Heck reaction, a palladium-catalyzed reaction of an aryl halide with an alkene, to functionalize the imidazole backbone.
Furthermore, derivatives of 1-Trityl-1H-imidazole are being explored for their potential in medicinal chemistry. For example, 1-Trityl-1H-imidazole-4-carboxylic acid and 1-Trityl-1H-imidazole-4-methanol are used as intermediates in the synthesis of new compounds with potential biological activity. smolecule.comontosight.ai The imidazole moiety is a known pharmacophore, and by using 1-Trityl-1H-imidazole as a starting material, researchers can systematically modify the structure to create libraries of new compounds for biological screening. doaj.org Research has shown that some nitro-substituted trityl-imidazole derivatives exhibit antifungal properties. ajrconline.org
Recent research also highlights the use of trityl chloride itself as a catalyst in the synthesis of tetrasubstituted imidazoles, demonstrating the broader impact of trityl-containing compounds in facilitating complex organic transformations. researchgate.net The versatility of 1-Trityl-1H-imidazole and its derivatives, such as 1-trityl-4-vinyl-1H-imidazole, continues to be explored in various chemical reactions, including those involving boronic acid and pericyclic reactions. biosynth.com
The following table summarizes some key derivatives of 1-Trityl-1H-imidazole and their applications:
| Derivative | Application |
| 1-Trityl-1H-imidazole-4-carboxylic acid | Intermediate for synthesizing compounds with potential biological activity. smolecule.com |
| 1-Trityl-1H-imidazole-4-methanol | Building block for more complex molecules with potential biological activity. ontosight.aibiosynth.com |
| 1-Trityl-4-vinyl-1H-imidazole | Used in reactions with boronic acid and pericyclic reactions. biosynth.com |
| 2-methyl-4-nitro-1-trityl-1H-imidazole | Investigated for antifungal activity. ajrconline.org |
The ongoing research into 1-Trityl-1H-imidazole and its derivatives underscores its importance as a fundamental building block in the development of new synthetic methodologies and the discovery of novel bioactive molecules. Its unique combination of a reactive imidazole core and a robust protecting group ensures its continued relevance in the field of chemical science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-tritylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2/c1-4-10-19(11-5-1)22(24-17-16-23-18-24,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZDCTUDQYGYQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347130 | |
| Record name | 1-Trityl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15469-97-3 | |
| Record name | Dechloroclotrimazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015469973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Trityl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Triphenylmethyl)imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DECHLOROCLOTRIMAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35J4FD3HV2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Ii. Synthetic Methodologies for 1 Trityl 1h Imidazole and Its Derivatives
Direct N-Tritylation of Imidazole (B134444)
The most straightforward method for the preparation of 1-trityl-1H-imidazole involves the direct N-tritylation of the imidazole ring. This reaction establishes the foundational structure for the synthesis of more complex derivatives.
Reaction Conditions and Reagents
The direct N-tritylation of imidazole is typically achieved by reacting imidazole with a tritylating agent in the presence of a base and a suitable solvent. A common and effective procedure involves the use of sodium hydride (NaH) as the base and triphenylmethyl chloride (trityl chloride, TrCl) as the tritylating agent in an aprotic polar solvent such as N,N-dimethylformamide (DMF).
In a typical reaction, imidazole is first treated with sodium hydride to deprotonate the N-1 position, forming the imidazolide (B1226674) anion. This is followed by the addition of triphenylmethyl chloride. The reaction mixture is usually stirred at room temperature for an extended period, often overnight, to ensure complete reaction. The product, 1-trityl-1H-imidazole, can then be isolated by precipitation in water and subsequent purification.
| Reagent/Solvent | Role | Typical Molar Equivalence (relative to Imidazole) |
| Imidazole | Starting Material | 1.0 |
| Sodium Hydride (NaH) | Base | 1.1 |
| Triphenylmethyl Chloride (TrCl) | Tritylating Agent | 1.0 |
| N,N-Dimethylformamide (DMF) | Solvent | - |
Mechanistic Considerations of N-Tritylation
The N-tritylation of imidazole is a nucleophilic substitution reaction. The mechanism can be considered to proceed through a pathway that has characteristics of both SN1 and SN2 reactions, largely dependent on the specific reaction conditions and the nature of the solvent.
The reaction is initiated by the deprotonation of imidazole by a base, such as sodium hydride, to form the highly nucleophilic imidazolide anion. This anion then attacks the electrophilic carbon atom of the triphenylmethyl chloride.
The triphenylmethyl cation is relatively stable due to the delocalization of the positive charge over the three phenyl rings. This stability can favor an SN1-like mechanism where the C-Cl bond in triphenylmethyl chloride cleaves to form a carbocation intermediate, which is then rapidly attacked by the imidazolide anion.
Conversely, a concerted SN2 mechanism is also possible, where the imidazolide anion attacks the carbon atom of the trityl chloride, and the chloride ion departs simultaneously. Given the steric hindrance of the bulky trityl group, a pure SN2 pathway might be less favored than for less hindered electrophiles. The use of a polar aprotic solvent like DMF can stabilize the transition state of both pathways.
Optimization Strategies for Yield and Selectivity
Optimizing the yield and selectivity of the N-tritylation of imidazole involves careful consideration of the base, solvent, and reaction temperature.
Choice of Base: Strong, non-nucleophilic bases are preferred to ensure complete deprotonation of the imidazole without competing in the subsequent substitution reaction. Sodium hydride is a common choice due to its high basicity and the insolubility of the resulting sodium chloride, which can help drive the reaction to completion. Other bases such as triethylamine (B128534) can also be used, particularly when starting with pre-functionalized imidazoles.
Solvent Selection: Polar aprotic solvents like DMF and tetrahydrofuran (B95107) (THF) are generally effective for this reaction. They are capable of solvating the imidazolide anion and the cationic species involved in the reaction, thereby facilitating the nucleophilic substitution. The choice of solvent can also influence the reaction rate and, in some cases, the regioselectivity if substituted imidazoles are used.
Temperature Control: The reaction is typically carried out at room temperature. While heating could potentially increase the reaction rate, it may also lead to side reactions and decomposition of the product. Cooling the reaction during the initial deprotonation step with a strong base like sodium hydride is often necessary to control the exothermic reaction.
Synthesis of Functionalized 1-Trityl-1H-imidazole Derivatives
The trityl group's role as a protecting group allows for the selective functionalization of the imidazole ring at the C-2, C-4, and C-5 positions. Formylation and lithiation-based strategies are powerful methods for introducing a variety of functional groups.
Formylation Reactions
The introduction of a formyl group (-CHO) onto the 1-trityl-1H-imidazole ring is a valuable transformation, as the resulting aldehyde can serve as a versatile precursor for a wide range of other functional groups. The Vilsmeier-Haack reaction is a classic and effective method for this purpose. nrochemistry.comjk-sci.comchemistrysteps.com
The Vilsmeier-Haack reaction typically employs a Vilsmeier reagent, which is formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃). mychemblog.comorganic-chemistry.org This reagent then acts as an electrophile in an electrophilic aromatic substitution reaction with the electron-rich imidazole ring. The reaction is generally regioselective, with formylation occurring at the C-4 or C-5 position. The initial product is an iminium salt, which is subsequently hydrolyzed during aqueous workup to yield the aldehyde. nrochemistry.com
For example, 1-trityl-1H-imidazole can be formylated to produce 1-trityl-1H-imidazole-4-carbaldehyde. medchemexpress.com This derivative is a key intermediate in the synthesis of various biologically active molecules.
Lithiation-Based Functionalization Strategies
Lithiation of 1-trityl-1H-imidazole provides a powerful and versatile method for introducing a wide array of functional groups with high regioselectivity. The acidity of the C-2 proton of the imidazole ring is significantly increased upon N-tritylation, allowing for its selective deprotonation by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). up.ac.za
The resulting 2-lithio-1-trityl-1H-imidazole is a potent nucleophile that can react with a variety of electrophiles to introduce substituents at the C-2 position. up.ac.zacsir.co.za This strategy has been successfully employed to synthesize a range of 2-substituted 1-trityl-1H-imidazole derivatives.
The general procedure involves dissolving 1-trityl-1H-imidazole in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), and cooling the solution to a low temperature (e.g., -78 °C). n-Butyllithium is then added dropwise to effect the lithiation. After a short period, the desired electrophile is introduced to the reaction mixture.
| Electrophile | Resulting C-2 Substituent |
| Methyl iodide (CH₃I) | Methyl (-CH₃) |
| N,N-Dimethylformamide (DMF) | Formyl (-CHO) |
| Iodine (I₂) | Iodo (-I) |
| N-Bromosuccinimide (NBS) | Bromo (-Br) |
| Trichloroisocyanuric acid (TCICA) | Chloro (-Cl) |
This methodology provides a reliable route to a diverse set of 2-functionalized 1-trityl-1H-imidazoles, which can be further elaborated or deprotected to yield the final target molecules. up.ac.za
Transition Metal-Catalyzed Coupling Reactions (e.g., Negishi Coupling)
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. Among these, the Negishi coupling, which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, has been successfully applied to the functionalization of the 1-Trityl-1H-imidazole scaffold.
Detailed research findings have demonstrated the utility of this methodology in creating substituted imidazoles. For instance, the Negishi cross-coupling of 4-iodo-1-tritylimidazole (B30481) has been reported as a challenging yet feasible transformation. The development of a catalyst system based on a palladacycle precatalyst ligated by a dialkylbiarylphosphine ligand has been shown to facilitate the coupling of a diverse range of heteroaryl substrates, including protected imidazoles, under mild conditions. This approach is particularly valuable for the synthesis of heterobiaryls that are difficult to access via other coupling methods like the Suzuki coupling. The reaction's success often hinges on the choice of catalyst, ligand, and reaction conditions to overcome the steric hindrance imposed by the trityl group and the potential for catalyst inhibition by the imidazole nitrogen atoms.
| Imidazole Substrate | Coupling Partner | Catalyst System | Product | Yield |
|---|---|---|---|---|
| 4-Iodo-1-tritylimidazole | p-Tolylzinc chloride | Palladacycle precatalyst with XPhos ligand | 4-(p-Tolyl)-1-trityl-1H-imidazole | Moderate to Good |
| 2-Bromothiazole | Alkylzinc reagent | Acenaphthoimidazolylidene Palladium Complex | 2-Alkylthiazole | High |
| 4-Bromothiazole | Alkylzinc reagent | Acenaphthoimidazolylidene Palladium Complex | 4-Alkylthiazole | High |
Alkylation and Other Substitution Reactions
The most direct and widely used method for the synthesis of 1-Trityl-1H-imidazole is the N-alkylation of imidazole with a trityl halide. This reaction typically involves the deprotonation of imidazole with a suitable base, followed by nucleophilic attack on triphenylmethyl chloride (trityl chloride).
A common procedure involves treating imidazole with a base such as sodium hydride in an aprotic polar solvent like N,N-dimethylformamide (DMF). The resulting imidazolide anion then reacts with trityl chloride to afford 1-Trityl-1H-imidazole in good yield. The bulky trityl group selectively attaches to one of the nitrogen atoms, and the reaction is generally high-yielding.
| Reactant 1 | Reactant 2 | Base | Solvent | Yield |
|---|---|---|---|---|
| Imidazole | Triphenylmethyl chloride | Sodium Hydride | DMF | 83% |
Beyond the initial synthesis, other substitution reactions on the imidazole ring of 1-Trityl-1H-imidazole can be performed. The trityl group can act as a protecting group, allowing for selective functionalization at other positions of the imidazole ring. For instance, lithiation of 1-trityl-1H-imidazole at the C2 position, followed by quenching with an electrophile, allows for the introduction of various substituents. The trityl group can later be removed under acidic conditions if desired.
Multi-Component Reactions Involving Trityl-Containing Reagents
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and saving time. Trityl-containing reagents have been utilized in such reactions, primarily with trityl chloride acting as a catalyst.
Trityl chloride has been demonstrated to be an effective catalyst for the one-pot, four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles. This reaction, often a variation of the Debus-Radziszewski imidazole synthesis, typically involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine, and a source of ammonia (B1221849) (such as ammonium (B1175870) acetate).
The catalytic role of trityl chloride is believed to proceed through the in situ generation of the trityl carbocation (Ph₃C⁺). This carbocation can act as a Lewis acid, activating the aldehyde carbonyl group towards nucleophilic attack and facilitating the subsequent condensation and cyclization steps that lead to the formation of the imidazole ring. This methodology offers a convenient and efficient route to highly substituted imidazoles under neutral conditions.
The Debus-Radziszewski imidazole synthesis and its modifications are versatile methods for preparing N-substituted imidazoles by replacing ammonia with a primary amine. In principle, a trityl-aniline derivative could serve as the primary amine component in such a four-component reaction to directly install a trityl-protected aniline (B41778) moiety at the N-1 position of the imidazole ring.
However, a review of the current literature does not provide specific examples of the incorporation of pre-formed N-tritylaniline derivatives in the multi-component synthesis of imidazoles. While tritylamine (B134856) has been used as an ammonia surrogate in the Ugi synthesis of tetrazoles, its application in imidazole synthesis via MCRs is not well-documented. This suggests that this particular synthetic route may be less common or remains an area for future exploration.
Advanced Synthetic Approaches to Functionalized Imidazoles
The development of synthetic methods that allow for the precise control of substituent placement on the imidazole ring is crucial for the synthesis of complex target molecules. Regioselective synthesis strategies are therefore of high importance.
The trityl group plays a significant role in directing the regioselectivity of reactions on the imidazole ring. Due to its steric bulk, the C2 and C5 positions adjacent to the trityl-substituted nitrogen are shielded, which can influence the outcome of electrophilic substitution and metal-catalyzed C-H functionalization reactions.
For 1-substituted imidazoles, direct C-H functionalization is a powerful tool for introducing substituents without the need for pre-functionalized starting materials. Palladium-catalyzed direct arylation, for example, has been used for the regioselective synthesis of 1,5-diaryl-1H-imidazoles from 1-aryl-1H-imidazoles. While not specifically demonstrated with a trityl group, the principles of steric and electronic control would apply.
Furthermore, metal-free, regioselective C-2–H functionalization of 1-substituted imidazoles has been achieved through a cascade reaction with acylacetylenes and aldehydes. This method allows for the introduction of a 1,3-dicarbonyl moiety at the C2 position. The bulky trityl group would be expected to favor functionalization at the less sterically hindered positions, thus providing a degree of regiocontrol.
Flow Chemistry Methodologies for High-Throughput Synthesis
Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering numerous advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety, and the potential for automation and high-throughput experimentation. nih.govnih.gov The adaptation of the synthesis of 1-Trityl-1H-imidazole and its derivatives to flow chemistry enables rapid reaction optimization, streamlined workup, and efficient library synthesis.
A key application of flow chemistry in this context is the rapid generation and subsequent reaction of reactive intermediates, such as lithiated imidazoles. For instance, a continuous flow approach has been successfully developed for the efficient formation of 2-lithio-1-(triphenylmethyl)imidazole at ambient temperature. This method avoids the need for cryogenic temperatures typically required in batch processing for such organolithium species. The flow system allows for the rapid mixing of 1-Trityl-1H-imidazole with a lithiating agent, such as n-butyllithium, in a microreactor, followed by the immediate introduction of an electrophile to quench the reactive intermediate. This process minimizes the decomposition of the temperature-sensitive lithiated species and allows for the synthesis of a wide range of 2-substituted 1-trityl-1H-imidazole derivatives in modest to high yields with very short reaction times.
The benefits of a continuous flow approach to the synthesis and functionalization of 1-Trityl-1H-imidazole are summarized in the table below.
| Feature | Advantage in Flow Chemistry |
| Reaction Time | Significantly reduced reaction times (often <1 min) compared to batch processes. |
| Temperature Control | Superior heat exchange in microreactors allows for reactions at ambient or elevated temperatures without significant decomposition of thermally sensitive intermediates. |
| Safety | The small internal volume of microreactors minimizes the risks associated with handling highly reactive reagents like organolithiums. |
| Scalability | Straightforward scaling of production by extending the operation time or by using parallel reactor systems. researchgate.net |
| Automation | Flow systems can be readily automated for high-throughput screening of reaction conditions and library synthesis. |
The following table provides illustrative examples of the types of transformations that can be efficiently carried out in a continuous flow setup for the synthesis of 1-Trityl-1H-imidazole derivatives.
| Reactant 1 | Reagent | Electrophile | Product | Typical Residence Time | Yield |
|---|---|---|---|---|---|
| 1-Trityl-1H-imidazole | n-BuLi | Iodine | 2-Iodo-1-trityl-1H-imidazole | < 1 min | High |
| 1-Trityl-1H-imidazole | n-BuLi | Benzaldehyde | Phenyl(1-trityl-1H-imidazol-2-yl)methanol | < 1 min | Moderate to High |
| 1-Trityl-1H-imidazole | n-BuLi | Dimethylformamide (DMF) | 1-Trityl-1H-imidazole-2-carbaldehyde | < 1 min | Moderate |
Denitrogenative Transformations in Imidazole Synthesis
Denitrogenative transformations represent an innovative approach to the synthesis of imidazole derivatives, offering a pathway that often involves the construction of the imidazole ring through the extrusion of molecular nitrogen from a suitable precursor. These methods can provide access to unique substitution patterns that may be difficult to achieve through traditional condensation reactions.
One prominent denitrogenative strategy involves the acid-mediated transformation of 5-amino-1,2,3-triazoles. nih.govnih.gov In this methodology, appropriately substituted 5-amino-1,2,3-triazoles undergo a rearrangement and denitrogenation cascade to furnish the imidazole core. The process is believed to proceed through the formation of a vinylideneamine intermediate, which then cyclizes to form the imidazole ring. This approach is particularly useful for the synthesis of 2-substituted 1H-imidazole derivatives. The reaction is typically carried out in the presence of a strong acid, such as hydrochloric acid, and an alcohol, which can be incorporated into the final product. nih.gov
Another powerful denitrogenative method for imidazole synthesis involves the rhodium-catalyzed reaction of 1-sulfonyl-1,2,3-triazoles with nitriles. In this transformation, the rhodium catalyst facilitates the extrusion of dinitrogen from the triazole ring to generate a rhodium-associated iminocarbene intermediate. This reactive intermediate is then trapped by a nitrile to afford the corresponding imidazole derivative in good to excellent yields. This method is highly versatile and tolerates a wide range of functional groups on both the triazole and nitrile starting materials.
A variation of this approach is the rhodium-catalyzed denitrogenative coupling of pyrazoles with 1-sulfonyl-1,2,3-triazoles. This reaction proceeds through an intramolecular aza-Diels-Alder cycloaddition of an in situ generated 1,4,8-triazaocta-1,3,5,7-tetraene, which, after rearrangement, can lead to complex imidazole-containing structures. acs.orgnih.gov
The following table summarizes key aspects of these denitrogenative methodologies for the synthesis of imidazole cores, which can be subsequently tritylated.
| Method | Precursor | Key Intermediate | Advantages |
|---|---|---|---|
| Acid-mediated transformation | 5-Amino-1,2,3-triazoles | Vinylideneamine | Metal-free conditions, access to 2-substituted imidazoles. nih.gov |
| Rhodium-catalyzed reaction | 1-Sulfonyl-1,2,3-triazoles and nitriles | Rhodium iminocarbenoid | High yields, broad substrate scope, functional group tolerance. |
| Rhodium-catalyzed coupling | Pyrazoles and 1-sulfonyl-1,2,3-triazoles | 1,4,8-Triazaocta-1,3,5,7-tetraene | Access to complex, fused imidazole systems. acs.orgnih.gov |
Iii. Reactivity and Transformation Studies of 1 Trityl 1h Imidazole
Protecting Group Chemistry of the Imidazole (B134444) Nitrogen
The introduction of the bulky trityl group onto the imidazole nitrogen profoundly influences the molecule's reactivity and stability, offering both advantages and challenges in synthetic chemistry.
Orthogonality and Selectivity in Deprotection Strategies
The trityl group is renowned for its acid lability, a characteristic that forms the basis of its removal. Deprotection is typically achieved under acidic conditions, which facilitate the cleavage of the nitrogen-carbon bond to release the free imidazole and the stable trityl cation. A variety of acidic reagents can be employed for this purpose, with the choice often dictated by the presence of other acid-sensitive functional groups within the molecule.
The concept of orthogonality is crucial in complex multi-step syntheses, referring to the ability to deprotect one functional group without affecting another. The N-trityl group on imidazole can be selectively removed in the presence of other protecting groups that are stable to acidic conditions but labile to other reagents (e.g., base-labile or hydrogenation-labile groups). For instance, a base-labile ester group would remain intact during the acidic deprotection of the N-trityl group.
The selectivity of deprotection can also be fine-tuned by modulating the reaction conditions. Milder acidic conditions, such as acetic acid, can be used for the removal of the trityl group, which might be advantageous in the presence of more acid-sensitive functionalities. Conversely, stronger acids like trifluoroacetic acid (TFA) ensure rapid and complete deprotection.
| Protecting Group | Deprotection Conditions | Orthogonal To |
| N-Trityl (imidazole) | Acidic (e.g., TFA, HCl, Acetic Acid) | Base-labile groups (e.g., esters), Hydrogenolysis-labile groups (e.g., Cbz) |
| Ester (e.g., Methyl, Ethyl) | Basic (e.g., NaOH, LiOH) | Acid-labile groups (e.g., Trityl, Boc) |
| Carbamate (e.g., Cbz) | Hydrogenolysis (e.g., H₂, Pd/C) | Acid-labile and base-labile groups |
Influence of the Trityl Group on Imidazole Reactivity and Stability
The presence of the voluminous trityl group at the N-1 position exerts significant steric hindrance, which can direct the regioselectivity of subsequent reactions. For example, electrophilic substitution on the imidazole ring, which can occur at the C-2, C-4, or C-5 positions, will be influenced by the steric bulk of the trityl group. Attack at the C-2 position, which is flanked by two nitrogen atoms, can be particularly affected. This steric shielding can be exploited to favor substitution at the less hindered C-4 or C-5 positions.
The trityl group also imparts a degree of stability to the imidazole ring. The bulky nature of the group can protect the ring from certain degradative reactions. However, the stability of the 1-trityl-1H-imidazole linkage itself is, by design, limited, particularly in acidic environments, allowing for its timely removal when desired.
Stereochemical Implications in Protection/Deprotection
The introduction of a trityl group onto an imidazole nitrogen in a chiral molecule can have stereochemical consequences. If the imidazole-containing molecule already possesses a stereocenter, the bulky trityl group can influence the conformational preferences of the molecule, potentially leading to diastereoselectivity in subsequent reactions. The trityl group can act as a stereodirecting group, favoring the approach of a reagent from a particular face of the molecule.
Intramolecular Rearrangement Reactions
Beyond its role as a protecting group, the trityl moiety in 1-Trityl-1H-imidazole can participate in intriguing intramolecular rearrangements, leading to the formation of new structural motifs.
Thermal 1,3-Trityl Migrations (N→N)
Under thermal conditions, 1-Trityl-1H-imidazole and its derivatives have been shown to undergo a acs.orgacs.org-sigmatropic rearrangement, where the trityl group migrates from one nitrogen atom to the other within the imidazole ring. This N→N trityl migration is a fascinating example of intramolecular dynamics.
Research has indicated that these thermal 1,3-trityl migrations are primarily driven by steric factors. In substituted imidazoles, the trityl group will preferentially migrate to the less sterically hindered nitrogen atom. This rearrangement allows the molecule to adopt a more thermodynamically stable conformation by minimizing steric strain. The process is believed to proceed through a dissociative-associative mechanism involving the transient formation of an ion pair, consisting of a trityl cation and an imidazolide (B1226674) anion, which then recombine at the alternative nitrogen atom.
| Reaction Type | Key Features | Driving Force |
| Thermal 1,3-Trityl Migration (N→N) | Intramolecular rearrangement of the trityl group between imidazole nitrogens. | Steric hindrance relief, leading to a more stable isomer. |
Domino Reaction Sequences Involving Trityl Migrations
The thermal N→N trityl migration can be a key step in elegant and powerful domino reaction sequences, allowing for the rapid construction of complex molecular architectures from simple starting materials. A notable example is the domino reaction of 1-trityl-4-vinyl-1H-imidazoles. acs.orgnih.gov
In this sequence, a Diels-Alder reaction between the 4-vinyl-1H-imidazole diene and a suitable dienophile first occurs. This is followed by a acs.orgacs.org-hydrogen shift and, crucially, a subsequent thermal 1,3-trityl migration. This migration is essential for setting up the molecule for further transformations. In some cases, the sequence can be extended with a Michael reaction, leading to the formation of highly functionalized and architecturally complex molecules in a highly diastereoselective manner. acs.orgnih.gov
This domino sequence highlights the dual role of the trityl group: it acts as a protecting group to enable the initial Diels-Alder reaction and then actively participates in the subsequent rearrangement cascade, ultimately influencing the final product's structure.
Polymerization Reactions of Trityl-Vinyl-Imidazoles
The introduction of a vinyl group onto the imidazole ring, in conjunction with the trityl protecting group, opens avenues for polymerization. Research has focused on synthesizing and polymerizing trityl-vinyl-imidazole monomers to create well-defined polymers. The bulky trityl group serves as a protective moiety during polymerization, which can be subsequently removed to yield functionalized polyvinylimidazoles.
A key monomer in this class is 1-trityl-4-vinylimidazole, which is prepared through the direct tritylation of 4(5)-vinylimidazole. umich.edu This monomer can undergo polymerization using a free radical initiator to form poly(1-trityl-4-vinylimidazole). umich.edu A significant aspect of this research involves the post-polymerization removal of the trityl group. The hydrolysis of poly(1-trityl-4-vinylimidazole) with aqueous acetic acid successfully yields poly[4(5)-vinylimidazole]. umich.edu
One of the primary research questions addressed was the influence of the sterically demanding trityl group on the stereochemistry of the final polymer. Through high-resolution NMR analysis, the poly[4(5)-vinylimidazole] obtained from the hydrolysis of the trityl-protected polymer was compared with poly[4(5)-vinylimidazole] prepared by the direct polymerization of the unprotected monomer. The studies concluded that the stereochemistry of both polymers was similar, indicating that the presence of the bulky trityl group during polymerization does not significantly influence the stereochemical outcome of the final polymer. umich.edu
The utility of 1-trityl-4-vinylimidazole extends to creating other polymerizable monomers. Reaction with n-butyllithium can produce a 2-lithio-1-trityl-4-vinylimidazole intermediate. This intermediate serves as a precursor for synthesizing various 2-substituted 4(5)-vinylimidazoles, which are novel monomers suitable for free radical polymerization. umich.edu
Table 1: Summary of Polymerization Findings for 1-Trityl-4-vinylimidazole
| Feature | Description | Source |
| Monomer | 1-Trityl-4-vinylimidazole | umich.edu |
| Synthesis | Prepared by direct tritylation of 4(5)-vinylimidazole. | umich.edu |
| Polymerization Method | Free radical initiation. | umich.edu |
| Initial Polymer | Poly(1-trityl-4-vinylimidazole). | umich.edu |
| Deprotection Reaction | Hydrolysis using aqueous acetic acid. | umich.edu |
| Final Polymer | Poly[4(5)-vinylimidazole]. | umich.edu |
| Effect of Trityl Group | Does not influence the stereochemistry of the final polymer. | umich.edu |
Iv. Applications in Advanced Chemical Synthesis and Materials Science
Catalysis and Ligand Design
The imidazole (B134444) moiety is a cornerstone in coordination chemistry, and the introduction of the bulky trityl group at the N-1 position imparts unique steric and electronic characteristics to 1-Trityl-1H-imidazole, influencing its role in catalysis and ligand design.
1-Trityl-1H-imidazole and its derivatives serve as effective ligands in the formation of stable and catalytically active metal complexes. The nitrogen atom at the 3-position of the imidazole ring possesses a lone pair of electrons, making it an excellent sigma-donor for coordination with a wide array of transition metals. The presence of the sterically demanding trityl group can influence the coordination geometry around the metal center, control the number of coordinating ligands, and modulate the electronic properties of the resulting complex. These features are crucial in designing catalysts with specific activity and selectivity.
Transition metal complexes featuring imidazole-based ligands have been extensively studied. For instance, complexes of various transition metals with 1H-imidazole have been synthesized and characterized, demonstrating the versatility of the imidazole core in coordination chemistry. srce.hrresearchgate.netresearchgate.netazjournalbar.comwikipedia.org While specific crystal structures of metal complexes with 1-Trityl-1H-imidazole as the primary ligand are not abundantly reported in readily accessible literature, the principles of its coordination are well-established based on the behavior of other N-substituted imidazoles. The trityl group's bulk can enforce lower coordination numbers or create specific pockets around the metal center, which can be advantageous in catalytic applications where substrate selectivity is desired.
A new [Cu4OCl6L4] cluster where L is 1-(allyl)-1H-imidazole has been isolated and its crystal structure determined. The complex features a central µ4-oxide ion tetrahedrally surrounded by four Cu(II) atoms, with the imidazole ligand coordinating through its nitrogen atom. srce.hr This illustrates the capability of N-substituted imidazoles to form intricate multinuclear metal complexes.
Below is a data table summarizing the crystallographic data for a representative N-substituted imidazole metal complex, highlighting the structural aspects that are influenced by the substituent on the imidazole ring.
| Parameter | Value for [Cu4OCl6(1-(allyl)-1H-imidazole)4] srce.hr |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21 |
| a (Å) | 10.6937(7) |
| b (Å) | 13.1004(7) |
| c (Å) | 13.2452(9) |
| β (°) | 93.537(6) |
| Volume (ų) | 1852.0(2) |
| Coordination Geometry of Cu(II) | Distorted trigonal bipyramid |
The utility of 1-Trityl-1H-imidazole extends to the realm of homogeneous catalysis, most notably through its role as a precursor to N-heterocyclic carbene (NHC) ligands. NHCs are a class of persistent carbenes that have revolutionized the field of organometallic catalysis due to their strong σ-donating properties and steric tuneability. tcichemicals.com The imidazolium (B1220033) salt derived from 1-Trityl-1H-imidazole can be deprotonated to form the corresponding NHC, which can then be coordinated to a transition metal to generate a highly active and stable catalyst.
These NHC-metal complexes have demonstrated remarkable efficacy in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. tcichemicals.comorgchemres.org The bulky trityl group on the NHC ligand can enhance catalytic activity by promoting reductive elimination and stabilizing the low-coordinate, catalytically active species.
Furthermore, the imidazole core can function as a directing group in C-H activation reactions. This strategy involves the temporary coordination of the imidazole nitrogen to a metal center, which then directs the selective functionalization of a C-H bond at a specific position within the same molecule. While specific examples detailing the use of 1-Trityl-1H-imidazole as a directing group are not extensively documented, the principle is a well-established strategy in organic synthesis for achieving high regioselectivity in C-H functionalization. nih.govrsc.org
The following table provides examples of cross-coupling reactions catalyzed by palladium-NHC complexes, illustrating the high efficiency of these systems.
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|---|
| Suzuki Coupling | 4-Chlorotoluene | Phenylboronic acid | h-BN@NHC-Pd | 98 | orgchemres.org |
| α-Arylation of Ketones | Chlorobenzene | Acetone | (IPr)Pd(acac)Cl | 95 | researchgate.net |
Recent research has explored the integration of imidazole-based ligands into photocatalytic systems. Metal-organic frameworks (MOFs) constructed from imidazole-containing linkers have shown promise in the photocatalytic degradation of organic pollutants. consensus.appresearchgate.netmdpi.comresearchgate.netnih.gov These materials can absorb light and generate electron-hole pairs, which then participate in redox reactions to break down pollutants. The electronic properties of the imidazole moiety can be tuned to optimize the light absorption and charge separation characteristics of the MOF.
While direct applications of molecular 1-Trityl-1H-imidazole complexes in photocatalysis are still an emerging area, the principles established with imidazole-based MOFs suggest a potential avenue for future research. The trityl group could be functionalized to anchor the complex to a semiconductor surface or to tune its photophysical properties.
The table below summarizes the photocatalytic performance of two zinc-based MOFs containing a tetra(imidazole) linker in the degradation of methylene (B1212753) blue.
| MOF | Band Gap (eV) | Degradation Efficiency (%) | Irradiation Time (min) |
|---|---|---|---|
| {[Zn4(OH)(tipe)2(btc)2]·(OH)·9H2O·DMF}n | 2.31 | ~90 | 180 |
| {[Zn(tipe)1/2(bpdc)]·H2O}n | 2.17 | ~85 | 180 |
Building Blocks for Complex Molecular Architectures
The structural features of 1-Trityl-1H-imidazole make it an invaluable building block in the synthesis of more elaborate molecules, particularly in the pharmaceutical and materials science sectors.
1-Trityl-1H-imidazole serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The trityl group acts as a robust protecting group for the imidazole nitrogen, allowing for selective functionalization at other positions of the imidazole ring. This is particularly important in the synthesis of antifungal agents. For instance, 1-Trityl-1H-imidazole is a precursor in the synthesis of clotrimazole (B1669251), a widely used antifungal medication. nih.govtheaspd.comresearchgate.net
The synthesis of novel imidazole and triazole derivatives as potential antifungal agents often involves the use of trityl-protected imidazole precursors. nih.govtheaspd.comresearchgate.netrsc.org The trityl group can be readily removed under acidic conditions at a later stage of the synthesis to reveal the free imidazole, which is often crucial for the biological activity of the final molecule.
1-Trityl-1H-imidazole-4-carboxaldehyde is another important derivative that is used in the synthesis of various biologically active compounds, including histamine (B1213489) and girolline. medchemexpress.com
The following table lists some antifungal agents whose synthesis can involve intermediates derived from 1-Trityl-1H-imidazole.
| Antifungal Agent | Imidazole-Based Precursor | Therapeutic Use |
|---|---|---|
| Clotrimazole | 1-Trityl-1H-imidazole | Treatment of fungal skin infections |
| Novel Imidazole Derivatives | 1-Trityl-1H-imidazole derivatives | Potential new antifungal therapies |
Beyond its role in medicinal chemistry, 1-Trityl-1H-imidazole is a valuable building block for the construction of architecturally complex organic molecules. The ability to introduce the imidazole moiety in a protected form allows for its incorporation into multi-step syntheses of natural products and other complex targets. The imidazole ring itself is a common motif in many natural products and its presence can impart specific biological activities or structural properties. taylorfrancis.comsemanticscholar.org
The synthesis of polybrominated imidazole building blocks, for instance, can start from N-substituted imidazoles, and these halogenated imidazoles can then be used in cross-coupling reactions to build up more complex structures. semanticscholar.orgresearchgate.net The trityl group provides the necessary protection to carry out these transformations without interfering with the imidazole nitrogen.
The development of one-pot multi-component reactions for the synthesis of highly substituted imidazoles further highlights the importance of imidazole-containing building blocks in generating molecular diversity. taylorfrancis.comsharif.edu While these methods may not always start from 1-Trityl-1H-imidazole directly, they underscore the synthetic utility of the imidazole core in constructing complex molecular frameworks.
Functional Materials Research
1-Trityl-1H-imidazole serves as a versatile building block in the design of functional materials, where the imidazole moiety can impart desirable chemical and physical properties, while the trityl group can influence processability and stability. The imidazole ring is a key component in many biologically active molecules and can participate in various non-covalent interactions, making it an attractive component for materials designed for biological applications nih.gov. Furthermore, imidazole-based polymers are gaining attention for their potential in diverse fields such as medicine, agriculture, and various industries due to their wide range of properties nih.gov.
The incorporation of 1-Trityl-1H-imidazole into polymer chains can yield multifunctional materials that combine the properties of the imidazole core with the processing advantages conferred by the bulky trityl group. The imidazole moiety itself is a valuable functional group in polymer chemistry, known to participate in hydrogen bonding and coordination with metal ions acs.orgnih.gov. This makes imidazole-containing polymers suitable for applications such as coatings for quantum dots, where the imidazole groups can act as strong anchoring points to the nanoparticle surface acs.orgnih.gov.
In the context of bioconjugation, the trityl group in 1-Trityl-1H-imidazole primarily serves as a protecting group for the imidazole nitrogen. This is a crucial strategy in the synthesis of bioconjugates, as it allows for selective reactions at other sites of a biomolecule without unintended modification of the imidazole ring nih.govyoutube.com. While direct examples of 1-Trityl-1H-imidazole in large-scale bioconjugate production are not extensively documented, the principle of using protecting groups is fundamental in this field. The imidazole group, once deprotected, can play a significant role in the biological activity or structural integrity of the resulting bioconjugate nih.gov.
The synthesis of polymers with pendant imidazole groups can be achieved through various polymerization techniques, including the polymerization of vinyl-substituted imidazole monomers umich.edu. The trityl group, being bulky, can influence the polymer's solubility and processability, often making them more soluble in organic solvents, which is advantageous for material fabrication .
Table 1: Potential Strategies for Integration of 1-Trityl-1H-imidazole into Polymers and Bioconjugates
| Strategy | Description | Potential Application |
| Pendant Group Incorporation | Polymerization of a monomer containing the 1-Trityl-1H-imidazole moiety. | Creation of soluble, functional polymers for coatings or films. |
| Protecting Group Chemistry | Use of the trityl group to protect the imidazole nitrogen during the synthesis of complex biomolecules. | Controlled synthesis of peptide or nucleotide-based bioconjugates. |
| Post-Polymerization Modification | Grafting of 1-Trityl-1H-imidazole onto an existing polymer backbone. | Functionalization of commodity polymers to introduce specific properties. |
The thermal and electrical properties of polymers containing 1-Trityl-1H-imidazole are influenced by both the imidazole ring and the bulky trityl substituent.
Thermal Stability:
The thermal stability of polymers is dependent on factors such as bond strength, chain stiffness, and intermolecular forces etflin.com. The presence of bulky side groups, like the trityl group, can have a significant impact on the thermal properties of a polymer 182.160.97nih.gov. Generally, bulky and stiff side groups close to the polymer backbone can increase the glass transition temperature (Tg) by restricting chain mobility 182.160.97fiveable.me. However, if the side group is flexible, it can increase the free volume between polymer chains, leading to a decrease in Tg 182.160.97.
Imidazole-containing polymers are known for their high thermal stability, often being stable at temperatures above 300°C umich.eduresearchgate.net. For instance, studies on poly(N-vinylimidazole) have shown that its thermal decomposition occurs in a single main step between 340–500 °C acs.orgresearchgate.net. The incorporation of a bulky aromatic group like the trityl group is expected to maintain or even enhance this thermal stability due to increased steric hindrance and rigidity of the polymer chain nih.gov. Research on polyamides with triaryl imidazole pendant groups has demonstrated initial decomposition temperatures ranging from 250 to 380°C .
Table 2: General Thermal Properties of Imidazole-Containing Polymers
| Polymer Type | Decomposition Temperature Range (°C) | Key Observations |
| Poly(N-vinylimidazole) | 340 - 500 acs.orgresearchgate.net | Main decomposition occurs in a single step. |
| Polyamides with triaryl imidazole pendants | 250 - 380 (initial) | Good thermal stability, suitable for high-temperature applications. |
Electrical Conductivity:
The electrical conductivity of polymers is largely dependent on the presence of a conjugated system of double bonds that allows for the delocalization of electrons youtube.comyoutube.com. Most polymers are electrical insulators because their electrons are localized in covalent bonds youtube.com. Imidazole itself can be a component of conductive materials, particularly in the form of ionic liquids or when integrated into conjugated polymer backbones nih.govyoutube.com.
However, the presence of the bulky, non-conjugated trityl group in 1-Trityl-1H-imidazole would likely render polymers containing this moiety as electrical insulators. The trityl group would disrupt any potential conjugation along the polymer backbone and hinder the intermolecular charge transport that is necessary for electrical conductivity nih.gov. While doping can increase the conductivity of some polymers by introducing charge carriers, it is unlikely to be effective in a polymer with large, insulating side groups like the trityl group youtube.comnih.gov. Studies on the dielectric properties of imidazole derivatives in epoxy resins show that the chemical structure of the imidazole has a significant influence on the electrical properties of the final material bohrium.comresearchgate.net. The insulating nature of polymers with bulky side groups can be advantageous for applications in microelectronics where good dielectric properties are required nih.gov.
V. Biological and Medicinal Research Applications of 1 Trityl 1h Imidazole Derivatives
Applications in Drug Discovery and Development
The unique chemical architecture of 1-Trityl-1H-imidazole derivatives has positioned them as compounds of interest in medicinal chemistry. The imidazole (B134444) nucleus is a well-known pharmacophore present in numerous clinically used drugs, and its combination with the trityl group has led to the investigation of novel therapeutic agents.
Derivatives of 1-Trityl-1H-imidazole have been investigated for their potential as anticancer agents. A study evaluating the cytotoxic activity of various azole derivatives, including 1-trityl-1H-imidazole and its substituted analogues, demonstrated their potential to inhibit cancer cell growth. In this research, the cytotoxic effects of these compounds were assessed against the HepG2 human liver cancer cell line.
The study revealed that substitutions on the trityl ring of 1-trityl-1H-imidazole derivatives influenced their cytotoxic activity. For instance, the introduction of methoxy (B1213986) groups to the trityl ring was found to increase the cytotoxic effects of the compounds waocp.com. Specifically, derivatives with one or two methoxy substitutions on the phenyl rings of the trityl group showed enhanced cytotoxic potential compared to the unsubstituted 1-trityl-1H-imidazole waocp.com.
| Compound Name | Substitutions on Trityl Ring | Observed Cytotoxic Effects |
|---|---|---|
| 1-Trityl-1H-imidazole | None | Base-level cytotoxicity |
| 1-[(4-methoxyphenyl)(diphenyl)methyl]-1H-imidazole | One methoxy group | Increased cytotoxicity |
| 1-[bis(4-methoxyphenyl)(phenyl)methyl]-1H-imidazole | Two methoxy groups | Further increased cytotoxicity |
These findings suggest that the 1-trityl-1H-imidazole scaffold is a promising starting point for the development of new anticancer agents, with the potential for activity modulation through structural modifications of the trityl group waocp.com.
The imidazole moiety is a core component of many established antifungal drugs. The derivative, 1-(Triphenylmethyl)imidazole, also known as 1-Tritylimidazole, is recognized as an analogue of Clotrimazole (B1669251) and is utilized as an antifungal agent chemicalbook.comlookchem.com. Its mechanism of action is associated with the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. The trityl group's lipophilicity is thought to facilitate the compound's interaction with the fungal cell membrane.
While the primary application of 1-Trityl-1H-imidazole derivatives in this area appears to be as antifungal agents, the broader class of imidazole derivatives has been extensively studied for both antibacterial and antifungal properties. However, specific research detailing the broad-spectrum antimicrobial activity of a wide range of 1-Trityl-1H-imidazole derivatives is not extensively available in the reviewed literature.
Research into the antiviral applications of specific 1-Trityl-1H-imidazole derivatives is an emerging area. One study detailed the synthesis of fleximer base analogues for evaluation against the nucleocapsid protein of HIV-1. In this research, 4-iodo-1-trityl-1H-imidazole was utilized as a key starting material in a multi-step synthesis to create novel pyrimidine (B1678525) derivatives nih.gov. This indicates the utility of the 1-Trityl-1H-imidazole scaffold as a versatile chemical intermediate in the development of potential anti-HIV agents. However, direct antiviral activity of the 1-Trityl-1H-imidazole derivatives themselves was not the focus of this particular study. The broader class of imidazole derivatives has shown promise in inhibiting various HIV-1 enzymes, but specific and comprehensive studies on the anti-HIV activity of a series of 1-Trityl-1H-imidazole derivatives are not widely reported in the current scientific literature.
While the imidazole nucleus is known to be a component of molecules with anti-inflammatory and analgesic properties, specific and detailed research focusing on the anti-inflammatory and analgesic activities of 1-Trityl-1H-imidazole derivatives is limited in the currently available scientific literature. A patent for pyrrolidinone derivatives as inhibitors of NF-κB inducing kinase, which are useful for treating inflammatory and autoimmune disorders, mentions the use of 1-trityl-1H-imidazole in a synthetic step google.com. Another study on irreversible diacylglycerol lipase (B570770) inhibitors with potential analgesic and anti-inflammatory effects involved the synthesis of Ethyl 1-Trityl-1H-imidazole-4-carboxylate as an intermediate acs.org. These instances highlight the role of 1-Trityl-1H-imidazole derivatives as building blocks in the synthesis of potentially anti-inflammatory and analgesic compounds, though the intrinsic activity of the derivatives themselves is not the primary focus of these studies.
In the context of antimalarial research, 1-Trityl-1H-imidazole derivatives have been utilized as intermediates in the synthesis of potential therapeutic agents. For instance, 1-Trityl-1H-imidazole-4-carbaldehyde was employed as a starting material in the development of potent Plasmodium selective farnesyltransferase inhibitors, which have been shown to arrest the growth of malaria parasites nih.gov. This demonstrates the value of the 1-Trityl-1H-imidazole scaffold in constructing more complex molecules with potential antimalarial activity. However, direct evaluation of a series of 1-Trityl-1H-imidazole derivatives for their intrinsic antimalarial effects has not been a primary focus of the reviewed research.
Therapeutic Agents Targeting Specific Diseases
Neuroprotectants
The 1-trityl-1H-imidazole framework is a key structural component in the synthesis of novel compounds investigated for their neuroprotective potential, particularly in the context of neurodegenerative diseases such as Alzheimer's and Huntington's disease. The trityl group is often used as a protecting group during synthesis, but its derivatives have also been directly investigated for therapeutic effects.
Research has pointed to several strategies employing this scaffold:
Enzyme Inhibition for Alzheimer's Disease (AD): 1-Trityl-1H-imidazole has been used as a starting material in the synthesis of inhibitors for human glutaminyl cyclase (hQC), an enzyme linked to the generation of amyloid-beta (Aβ) peptides, a hallmark of AD. nih.govrsc.org The development of hQC inhibitors is a therapeutic strategy aimed at preventing the aggregation of these neurotoxic peptides. nih.govrsc.org
Targeting Protein Aggregation: A patent has described the use of triarylmethane compounds, specifically including 1-(3-(trifluoromethyl)trityl)imidazole, for treating neurological disorders characterized by protein aggregation, such as Alzheimer's and Huntington's disease. google.com
Somatostatin (B550006) Receptor Agonism: In another approach targeting Alzheimer's, 4-(3-isothiocyanatopropyl)-1-trityl-1H-imidazole was utilized in the synthesis of selective somatostatin subtype 4 (SST4) agonists. proquest.com Somatostatin is known to enhance the degradation of Aβ in the central nervous system, and its levels are depleted in AD patients, making SST4 agonists a potential disease-modifying therapeutic strategy. proquest.com
JNK3 Inhibition: 1-Trityl-1H-imidazole-4-carbaldehyde has been associated with the development of JNK3 inhibitors, which are known to have neuroprotective effects. medchemexpress.com
These studies highlight the utility of the trityl-imidazole scaffold in generating compounds that can interact with various targets within the central nervous system, forming a basis for novel neuroprotective therapies.
Enzyme Inhibition and Receptor Modulation
Derivatives of 1-trityl-1H-imidazole are prominent in research focused on enzyme inhibition and receptor modulation due to the unique properties conferred by the imidazole ring and the bulky trityl group. The nitrogen atoms of the imidazole core can coordinate with metal ions in enzyme active sites, such as the heme iron in cytochrome P450s, while the large trityl substituent can establish significant hydrophobic and van der Waals interactions with receptor pockets, influencing potency and selectivity.
Indoleamine 2,3-Dioxygenase (IDO) Inhibitors
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that has become a significant target in cancer immunotherapy for its role in suppressing the immune response. The imidazole scaffold is a key feature in many IDO1 inhibitors. Structure-based design has led to the development of potent N1-substituted phenylimidazole and indoleimidazole derivatives.
In a study focusing on 2-((1-Phenyl-1H-imidazol-5-yl)methyl)-1H-indoles, which feature a bulky N-1 substituent analogous to the trityl group, researchers identified compounds with strong IDO1 inhibitory activity. google.com Computational docking simulations and structure-activity relationship (SAR) studies of these derivatives revealed that specific substitutions can lead to favorable interactions within the enzyme's active site, enhancing inhibitory potency. google.com For example, the introduction of a hydroxyl group was found to interact favorably with the Ser167 residue, improving the compound's efficacy. google.com
| Compound Class | Example Compound | IDO1 Inhibitory Activity | Reference |
|---|---|---|---|
| 2-(5-Imidazolyl)indole Derivatives | A 2-hydroxyl substituted derivative | IC50 = 0.16 μM, EC50 = 0.3 μM | google.com |
Cytochrome P450 Enzymes (e.g., CYP3A4, 14α-demethylase)
The imidazole nucleus is a well-established pharmacophore for the inhibition of cytochrome P450 (CYP) enzymes. This is primarily due to the ability of the sp2-hybridized nitrogen atom (N-3) of the imidazole ring to coordinate with the heme iron atom at the enzyme's active site, thereby blocking its catalytic function.
1-trityl-4-nitroimidazole has been specifically identified as a cytochrome P450 inhibitor. google.com Modeling studies of its interaction with mammalian cytochrome P450-IIIA1 (a member of the CYP3A family) have been performed. These models suggest that while the N1-trityl group anchors the molecule, additional substituents on the imidazole ring can be detrimental to activity. An additional group at the C4 position, for instance, may create steric hindrance that prevents the optimal close interaction between the imidazole ring and the heme iron, leading to lower inhibitory effectivity. google.com
Many antifungal agents containing an imidazole moiety, such as clotrimazole (which possesses a trityl-like chlorotrityl group), miconazole, and ketoconazole, are known potent but often nonselective inhibitors of various human CYP isoforms, including the clinically significant CYP3A4. rsc.orgambeed.com This inhibition is the basis for numerous drug-drug interactions. ambeed.com
| Compound | Target Enzyme | Inhibitory Activity (Ki) | Reference |
|---|---|---|---|
| Clotrimazole | CYP3A4 | 0.02 µM | ambeed.com |
| Miconazole | CYP3A4 | 0.03 µM | ambeed.com |
| Ketoconazole | CYP3A4 | < 1 µM | rsc.org |
| Sulconazole | CYP2C9 | 0.01 µM | ambeed.com |
| Sulconazole | CYP2C19 | 0.008 µM | ambeed.com |
Furthermore, sterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol in fungi, is the primary target for azole antifungals. These drugs, including those with imidazole structures, act as noncompetitive inhibitors by binding to the heme group in the CYP51 active site, which disrupts the fungal cell membrane integrity.
Insulin-Degrading Enzyme Inhibitors
Insulin-degrading enzyme (IDE) is a zinc metalloprotease implicated in the clearance of insulin (B600854) and amyloid-β (Aβ), linking it to both type 2 diabetes and Alzheimer's disease. The 1-trityl-1H-imidazole scaffold has been instrumental in the development of novel IDE inhibitors. Specifically, L-histidine-(1-trityl) methyl ester hydrochloride serves as a key starting material for synthesizing imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, which act as modulators of IDE.
In these synthetic pathways, the trityl group functions as a protecting group for the imidazole nitrogen, which is later removed to yield the final active compounds. nih.gov The resulting derivatives have been shown to be dual-binding inhibitors, interacting with both the catalytic site and a distal exosite on the IDE molecule. nih.gov One lead compound from this research demonstrated the ability to inhibit the hydrolysis of an Aβ fragment by IDE. nih.gov
| Compound Class | Example Compound | Target/Substrate | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|---|
| Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids | Compound 1 (BDM41367) | IDE / Aβ16–23 hydrolysis | 2.9 µM | nih.gov |
Histamine (B1213489) Receptor Ligands (H3R, H4R)
The imidazole ring is the cornerstone pharmacophore of histamine, the endogenous ligand for all four subtypes of histamine receptors (H1R-H4R). Consequently, the imidazole scaffold is a foundational element in the design of ligands targeting these receptors. Research into histamine H3 and H4 receptor ligands is particularly active due to their roles in neurotransmission and immunomodulation, respectively.
While direct studies on 1-trityl-1H-imidazole derivatives as histamine receptor ligands are not prominent, extensive research on other substituted imidazoles provides a strong rationale for their potential. The design of H3 receptor antagonists often involves maintaining the core imidazole ring for receptor recognition while modifying other parts of the molecule to achieve high affinity and selectivity. Studies have identified potent 1H-4-substituted imidazole derivatives as H3 receptor ligands with affinity constants in the low nanomolar range. proquest.com Cryo-electron microscopy studies have revealed that the ligand-binding pockets of H3R and H4R contain subpockets that can accommodate extended ligand tails, suggesting that they can tolerate bulky substituents. This structural feature indicates that large groups, potentially including trityl or related structures, could be explored to enhance binding interactions.
| Compound | Target Receptor | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| GT-2227 | Histamine H3 | 4.2 nM | proquest.com |
| GT-2286 | Histamine H3 | 0.95 nM | proquest.com |
| GT-2227 | Histamine H1 | 13,407 nM | proquest.com |
| GT-2227 | Histamine H2 | 4,469 nM | proquest.com |
Other Enzyme Interactions (e.g., α-amylase, pancreatic lipase)
Detailed research findings specifically linking 1-Trityl-1H-imidazole derivatives to the inhibition of α-amylase or pancreatic lipase were not prominently available in the reviewed scientific literature.
Gene Silencing and Bioconjugation Applications
Gene silencing, a powerful tool in molecular biology and therapeutics, involves the downregulation of specific genes. Small interfering RNA (siRNA) is a key effector in the RNA interference (RNAi) pathway, offering a sequence-specific mechanism to silence gene expression post-transcriptionally. While the therapeutic potential of siRNA is vast, its practical application is hindered by significant delivery challenges.
The delivery of siRNA into target cells is a major obstacle for its therapeutic use. As a relatively large (approx. 13 kDa) and highly anionic molecule, siRNA cannot passively diffuse across cellular membranes. nih.gov Furthermore, it is susceptible to degradation by nucleases in the bloodstream. Effective delivery systems, often called vectors, are required to protect the siRNA and facilitate its entry into the cytoplasm where the silencing machinery resides.
A critical barrier for non-viral vectors is endosomal entrapment; after being engulfed by the cell into an endosome, the siRNA must escape this vesicle to become active. The imidazole functional group has been strategically incorporated into chemical vectors like polymers, peptides, and lipids to address this challenge. nih.govresearchgate.net The imidazole ring is a weak base with a pKa around 6, allowing it to become protonated as the pH within the endosome drops during maturation. nih.gov This protonation leads to an influx of protons and counter-ions into the endosome, causing osmotic swelling and eventual rupture—a mechanism known as the "proton sponge effect". nih.govresearchgate.net This process facilitates the release of the nucleic acid cargo into the cytosol.
Cationic lipids featuring imidazole headgroups have been successfully employed for this purpose. mdpi.com Research has shown that lipids and polymers containing imidazole, imidazolinium, or imidazolium (B1220033) polar heads can be efficient carriers for delivering nucleic acids, including siRNA and mRNA, both in vitro and in vivo. nih.govnih.gov While direct studies detailing the use of 1-trityl-1H-imidazole derivatives specifically for siRNA delivery are not extensively documented, the fundamental principle of leveraging the imidazole core for endosomal escape makes this class of compounds a subject of interest for the design of novel nucleic acid delivery vehicles.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For imidazole derivatives, these studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.
The biological activity of imidazole derivatives can be significantly modulated by the nature and position of substituents on the imidazole ring. SAR studies have revealed key patterns:
N-1 Position : The substituent at the N-1 position, occupied by the bulky trityl group in the parent compound, is critical. In a series of N-1 arylidene amino imidazole-2-thiones, this position was modified to explore anticancer activity. researchgate.net
C-4 and C-5 Positions : Modifications at other ring positions are also pivotal. In one Quantitative Structure-Activity Relationship (QSAR) study on imidazoles with antidiabetic activity, it was found that substituting strong hydrophobic groups, particularly at the C-4 position, increased the biological activity. Another study on 5-aryl-1-arylideneamino-1H-imidazole-2(3H)-thiones involved decorating the C-5 position with phenyl groups carrying different substituents (e.g., chloro or methoxy) to assess the impact on anticancer efficacy. researchgate.net
These findings underscore the importance of systematic chemical modifications around the imidazole core to fine-tune the desired biological response.
Computational methods are invaluable tools for elucidating and predicting the biological activity of compounds, thereby accelerating drug discovery.
Molecular Docking: This technique simulates the interaction between a ligand (e.g., an imidazole derivative) and a biological target (e.g., a protein receptor). Several studies have used molecular docking to understand the binding modes of imidazole derivatives. For instance, 1-trityl-5-azaindazole derivatives were docked with Murine double minutes-2 (MDM2) and Peripheral Benzodiazepine Receptor (PBR) proteins, both relevant in cancer. nih.govnih.gov The studies calculated binding energies and identified key amino acid interactions, revealing that some derivatives showed strong binding interactions with the target proteins. nih.govnih.gov Another study on different imidazole derivatives identified compound 4c as a potent antimicrobial, a finding supported by its binding energy toward the enzyme L-glutamine: D-fructose-6-phosphate amidotransferase. researchgate.net
Interactive Table: Molecular Docking of Imidazole Derivatives Below is a summary of molecular docking results for various imidazole derivatives against different protein targets.
| Compound Class | Protein Target | Range of Binding Energies (kcal/mol) | Key Interacting Residues | Reference |
| 1-Trityl-5-azaindazole derivatives | PBR | -257.9 to -286.4 | LEU43, GLN109, ILE141, LYS140, PHE23, LEU30 | nih.gov |
| 1-Trityl-5-azaindazole derivative (3c) | MDM2 | -359.2 | GLN72, HIS73 | nih.gov |
| Imidazole-pyrazole hybrids | GlcN-6-P synthase | -6.91 to -8.01 | Not specified | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. For imidazole derivatives, QSAR studies have identified key physicochemical descriptors that govern their efficacy. A study on imidazoles as antidiabetic agents revealed the significance of descriptors like SlogP (lipophilicity) and T_N_O_5 (a topological descriptor), with the model showing high predictive power (q² > 0.5 and pred_r² > 0.6). Another QSAR study on imidazole derivatives as ORL1 receptor antagonists found that activity correlated significantly with parameters such as density, surface tension, and partition coefficient (LogP).
The biological activity of a molecule is governed by a combination of its steric and electronic properties, which dictate how it fits into and interacts with its biological target.
Steric Effects: The trityl (triphenylmethyl) group is exceptionally bulky. This large steric profile has a profound influence on the molecule's ability to bind to a receptor. It can either be beneficial, by occupying a large hydrophobic pocket and increasing binding affinity, or detrimental, by causing steric clashes that prevent optimal binding. The specific geometry of the target's active site determines the outcome.
Electronic Effects: The electronic nature of the imidazole ring and its substituents is crucial for molecular interactions. The imidazole ring itself is aromatic and contains two nitrogen atoms, making it capable of participating in hydrogen bonding (as both a donor and acceptor) and pi-stacking interactions. nih.gov QSAR studies have quantified the importance of electronic properties. For example, the positive coefficient for the SlogP descriptor in a QSAR model for antidiabetic imidazoles suggests that increased hydrophobicity (an electronic property related to how a molecule interacts with water) enhances activity. This indicates that hydrophobic interactions are likely a key component of the binding of these derivatives to their target.
Diagnostic and Imaging Applications of Related Compounds
While the 1-trityl-1H-imidazole scaffold itself is primarily explored for therapeutic applications, related imidazole-containing compounds, particularly nitroimidazoles, have been successfully developed for diagnostic and imaging purposes.
A significant application is in the imaging of tumor hypoxia (low oxygen levels), a critical factor in cancer progression and treatment resistance. Nitroimidazole derivatives can be radiolabeled with specific isotopes to create probes for various imaging modalities.
Positron Emission Tomography (PET): Nitroimidazoles labeled with the positron-emitter fluorine-18 (B77423) (¹⁸F) are used as PET tracers. These compounds are selectively reduced and trapped in hypoxic cells, allowing for non-invasive visualization and quantification of tumor hypoxia.
Single Photon Emission Computed Tomography (SPECT): For SPECT imaging, nitroimidazoles can be labeled with isotopes like technetium-99m (⁹⁹mTc).
Magnetic Resonance Imaging (MRI): Fluorine-19 (¹⁹F) labeled nitroimidazoles have been developed for use in MRI to detect hypoxia.
These imaging agents serve as valuable tools in clinical oncology for patient stratification, treatment planning, and monitoring therapeutic response.
Development of Hypoxia Markers (e.g., Pimonidazole (B1677889) Derivatives)
Tumor hypoxia, a condition of low oxygen levels in tumor tissue, is a significant factor in tumor progression, metastasis, and resistance to therapies like radiation and chemotherapy. nih.gov This has spurred the development of molecular probes that can selectively identify and image hypoxic regions within a tumor, providing valuable prognostic information and guiding treatment strategies. Pimonidazole, a 2-nitroimidazole (B3424786) compound, is a widely recognized and utilized hypoxia marker. nih.govresearchgate.netnih.gov
The mechanism of action for pimonidazole and other 2-nitroimidazole derivatives relies on the unique metabolic environment of hypoxic cells. researchgate.net In these low-oxygen conditions, the nitro group of the imidazole ring undergoes enzymatic reduction, forming reactive intermediates. researchgate.net These intermediates can then form covalent bonds with cellular macromolecules, such as proteins and peptides, effectively trapping the marker within the hypoxic cells. researchgate.netnih.gov This accumulation allows for the visualization of hypoxic areas through techniques like immunohistochemistry or non-invasive imaging methods like Positron Emission Tomography (PET) when the marker is labeled with a radionuclide. researchgate.netnih.gov
Researchers have focused on developing derivatives of pimonidazole to enhance its properties for clinical imaging, particularly for PET scans. PET imaging offers a non-invasive way to assess tumor hypoxia, and efforts have been made to label pimonidazole and its analogues with the positron-emitting isotope fluorine-18 (¹⁸F). nih.govnih.gov The development of these ¹⁸F-labeled pimonidazole derivatives aims to combine the excellent hypoxia-selectivity of pimonidazole with the high sensitivity and quantitative capabilities of PET imaging. nih.gov
Challenges in the direct radiolabeling of pimonidazole have led to the synthesis of various derivatives where the ¹⁸F label is introduced on a side chain attached to the core nitroimidazole structure. nih.gov These modifications are designed to improve the radiochemical synthesis, in vivo stability, and pharmacokinetic properties of the resulting PET tracer.
Key research findings in the development of pimonidazole-based hypoxia markers are summarized in the table below:
| Tracer/Derivative | Key Feature/Modification | Research Finding |
| [¹⁸F]FPIMO | Fluorinated pimonidazole derivative | Demonstrated strong hypoxia-driven retention in vitro. However, it showed rapid metabolism in vivo, which limited its effectiveness for PET imaging. nih.gov |
| Pimonidazole-based PET tracers with PEG linkers | Introduction of polyethylene (B3416737) glycol (PEG) linkers | An approach to modify the pharmacokinetic properties of the tracer. nih.gov |
| Pimonidazole-based PET tracers with sulfonyl linkers | Incorporation of sulfonyl linkers | Another strategy to improve the in vivo performance of the PET agent. nih.gov |
| Alkyne-tagged pimonidazole (Pimo-yne) | Pimonidazole derivative with an alkyne group | Allows for detection via click chemistry, offering an alternative to antibody-based detection. It has shown similar staining properties to the parent pimonidazole. researchgate.net |
The ongoing research into pimonidazole derivatives highlights the critical role of the 2-nitroimidazole core in designing effective agents for imaging tumor hypoxia. While the synthetic routes for these specific derivatives may vary, the fundamental principle of hypoxia-selective accumulation remains the cornerstone of their utility in oncology.
Vi. Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 1-Trityl-1H-imidazole, offering detailed insights into the hydrogen and carbon framework of the molecule.
The proton NMR (¹H NMR) spectrum of 1-Trityl-1H-imidazole provides precise information about the electronic environment of the protons on the imidazole (B134444) and trityl groups. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the signals for the imidazole ring protons appear as distinct singlets, while the numerous protons of the three phenyl rings of the trityl group resonate as a complex multiplet in the aromatic region rsc.orgtezu.ernet.in.
The proton corresponding to the C2 position of the imidazole ring (H-2) is the most deshielded of the imidazole protons due to the influence of the two adjacent nitrogen atoms, typically appearing as a singlet around 7.39 ppm rsc.orgtezu.ernet.in. The protons at the C4 and C5 positions (H-4 and H-5) are also observed as singlets, with chemical shifts around 6.99 ppm and 6.75 ppm, respectively rsc.orgtezu.ernet.in. The protons of the fifteen aromatic C-H bonds of the trityl group overlap, resulting in a complex multiplet signal between 7.02 and 7.29 ppm rsc.orgtezu.ernet.in.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Solvent |
|---|---|---|---|
| Imidazole H-2 | 7.39 | Singlet | CDCl₃ |
| Trityl-H (meta, para) | 7.29–7.21 | Multiplet | CDCl₃ |
| Trityl-H (ortho) | 7.10–7.02 | Multiplet | CDCl₃ |
| Imidazole H-4 | 6.99 | Singlet | CDCl₃ |
| Imidazole H-5 | 6.75 | Singlet | CDCl₃ |
The carbon-13 NMR (¹³C NMR) spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum, typically recorded in CDCl₃, shows distinct signals for the imidazole carbons, the quaternary carbon of the trityl group, and the aromatic carbons of the phenyl rings tezu.ernet.in.
The carbon atom of the trityl group attached to the imidazole nitrogen (quaternary C) is characteristically found at approximately 75.2 ppm. The imidazole carbons (C-2, C-4, and C-5) resonate at approximately 139.0 ppm, 121.7 ppm, and 129.8 ppm, respectively. The aromatic carbons of the phenyl rings show several signals, including a prominent one at 142.5 ppm for the ipso-carbons (the carbons attached to the central quaternary carbon) and others between 128.1 and 128.3 ppm for the remaining ortho, meta, and para carbons tezu.ernet.in.
| Carbon Assignment | Chemical Shift (δ, ppm) | Solvent |
|---|---|---|
| Trityl (ipso-C) | 142.5 | CDCl₃ |
| Imidazole C-2 | 139.0 | CDCl₃ |
| Imidazole C-5 | 129.8 | CDCl₃ |
| Trityl (o, m, p-C) | 128.3 | CDCl₃ |
| Trityl (o, m, p-C) | 128.1 | CDCl₃ |
| Imidazole C-4 | 121.7 | CDCl₃ |
| Trityl (Quaternary C) | 75.2 | CDCl₃ |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of 1-Trityl-1H-imidazole and to gain structural information from its fragmentation pattern. Using electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ is readily observed at a mass-to-charge ratio (m/z) of 311, which corresponds to the calculated molecular weight of 310.4 g/mol .
The most significant feature in the fragmentation of 1-Trityl-1H-imidazole under electron ionization (EI) is the cleavage of the C-N bond connecting the trityl group to the imidazole ring. This fragmentation is driven by the exceptional stability of the resulting triphenylmethyl cation (trityl cation). Consequently, the mass spectrum is typically dominated by a base peak at m/z 243, corresponding to the [C(C₆H₅)₃]⁺ fragment. The imidazole radical cation or related fragments are generally of much lower intensity.
| m/z | Assignment | Ionization Method |
|---|---|---|
| 311 | [M+H]⁺ (Protonated Molecular Ion) | ESI |
| 243 | [C(C₆H₅)₃]⁺ (Trityl Cation) | EI |
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in 1-Trityl-1H-imidazole by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. The spectrum displays several characteristic bands that confirm the presence of both the imidazole and trityl moieties.
Key absorptions include those for the aromatic C-H stretching of the trityl group, typically observed above 3000 cm⁻¹. The stretching vibrations of the aromatic C=C bonds within the phenyl rings give rise to a series of sharp peaks in the 1600-1450 cm⁻¹ region. The imidazole ring itself contributes to the spectrum with characteristic C-H and C=N stretching vibrations. Strong bands related to the C-N bond stretching are also present. The out-of-plane C-H bending vibrations of the substituted phenyl rings cause strong absorptions in the fingerprint region, typically between 800 and 700 cm⁻¹.
| Wavenumber (cm⁻¹) | Vibrational Assignment |
|---|---|
| >3000 | Aromatic C-H Stretch (Trityl) |
| 1600-1450 | Aromatic C=C Stretch (Trityl) |
| ~1500-1400 | C=N Stretch (Imidazole) |
| 800-700 | Aromatic C-H Out-of-Plane Bend |
Other Spectroscopic Methods in Research (e.g., UV-Vis, Fluorescence)
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of 1-Trityl-1H-imidazole is characterized by absorptions stemming from the π → π* transitions of the aromatic phenyl rings and the imidazole ring. For comparison, a related compound, 4-Nitro-1-trityl-1H-imidazole, exhibits a maximum absorption (λmax) at approximately 320 nm, suggesting that the parent compound would absorb at lower wavelengths due to the absence of the nitro group's conjugating effect . The phenyl groups of the trityl moiety are the primary chromophores.
Studies on the fluorescence properties of 1-Trityl-1H-imidazole are not extensively reported in the literature, suggesting the compound is not significantly fluorescent. Typically, molecules require extended π-conjugated systems or specific fluorophoric groups to exhibit strong emission, which are absent in this structure. While some complex imidazole derivatives have been developed for fluorescence applications, the simple 1-trityl substitution does not confer notable emissive properties to the molecule.
Vii. Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Pathways
The synthesis of imidazole (B134444) derivatives is undergoing a transformation towards more sustainable and environmentally friendly methods. Future research will likely focus on moving beyond traditional synthetic protocols to greener alternatives for 1-Trityl-1H-imidazole and its derivatives.
Key areas of development include:
Green Chemistry Techniques : There is a growing emphasis on employing green tools in synthesis. This includes the use of microwave irradiation, ultrasound irradiation, and ball milling to reduce reaction times and energy consumption.
Novel Solvent Systems : Research into environmentally benign solvent systems, such as deep eutectic solvents (DESs), offers a promising avenue. These solvents can act as both the reaction medium and a recyclable catalyst, leading to higher yields and purer products in shorter times.
Catalyst-Free and Flow Chemistry Methods : The development of catalyst-free reaction conditions, such as the use of acetonitrile (B52724) to mediate N-benzylation of imidazoles through halogen bonding, presents an efficient and simplified approach. Furthermore, flow chemistry offers a method for rapid and scalable synthesis of intermediates like 2-lithio-1-(triphenylmethyl)imidazole at ambient temperatures, significantly reducing reaction times.
Heterogeneous Catalysis : The incorporation of heterogeneous catalysts, particularly under solvent-free conditions, is an emerging strategy for the efficient and eco-friendly production of imidazole derivatives.
Table 1: Emerging Sustainable Synthetic Strategies for Imidazole Derivatives (This table is interactive. Click on headers to sort.)
| Strategy | Description | Potential Advantages |
|---|---|---|
| Microwave/Ultrasound Irradiation | Use of alternative energy sources to accelerate chemical reactions. | Reduced reaction times, increased yields, lower energy consumption. |
| Deep Eutectic Solvents (DESs) | Employing biodegradable and recyclable solvent/catalyst systems. | Environmentally friendly, cost-effective, high-purity products. |
| Catalyst-Free Synthesis | Reactions that proceed efficiently without the need for a catalyst. | Simplified purification, reduced cost, avoids toxic metal catalysts. |
| Flow Chemistry | Continuous reaction processes in microreactors or tubes. | Rapid reaction times (<1 min), improved safety, scalability. |
| Heterogeneous Catalysis | Using solid-phase catalysts that are easily separated from the reaction mixture. | Catalyst reusability, cleaner product streams, environmentally benign. |
Exploration of New Catalytic and Material Science Applications
The unique structural characteristics of 1-Trityl-1H-imidazole, particularly its bulky trityl group and the reactive imidazole core, make it a compelling candidate for new roles in catalysis and material science.
Material Science : Imidazole-based organic linkers are integral to the synthesis of metal-organic frameworks (MOFs). Future work could explore using 1-Trityl-1H-imidazole or its derivatives to create MOFs with tailored pore sizes and functionalities for applications like selective gas capture and storage. The steric bulk of the trityl group could be instrumental in designing specific framework topologies.
Catalysis : The imidazole nucleus is a precursor to N-heterocyclic carbenes (NHCs), which are powerful ligands in organometallic catalysis. Research into converting 1-Trityl-1H-imidazole into a bulky NHC ligand could lead to catalysts with novel reactivity and selectivity. Additionally, incorporating the imidazolium (B1220033) moiety into heterogeneous nano-catalysts is a promising strategy for developing efficient and reusable catalytic systems.
Table 2: Potential Future Applications in Catalysis and Material Science (This table is interactive. Click on headers to sort.)
| Field | Potential Application | Role of 1-Trityl-1H-imidazole |
|---|---|---|
| Material Science | Metal-Organic Frameworks (MOFs) | As a bulky organic linker to control pore size and create materials for CO2 capture. |
| Material Science | Functional Polymers | A monomer for synthesizing polymers with specific thermal or chemical properties. |
| Catalysis | N-Heterocyclic Carbene (NHC) Ligands | Precursor to a sterically hindered NHC for enhancing selectivity in catalytic reactions. |
| Catalysis | Heterogeneous Catalysts | Component of a reusable nano-catalyst, potentially improving stability and efficiency. |
Advancements in Targeted Drug Design and Delivery Systems
The imidazole ring is considered a privileged scaffold in medicinal chemistry due to its presence in numerous bioactive molecules and its ability to engage with various biological targets through diverse interactions.
The 1-Trityl-1H-imidazole framework is a valuable platform for drug discovery. The trityl group can serve strategically in two main capacities:
A Protecting Group : It acts as a robust protecting group for the imidazole nitrogen, allowing for selective modifications at other positions of the ring during the synthesis of complex pharmaceutical agents.
A Pharmacological Modifier : The large, hydrophobic nature of the trityl group can be exploited to enhance binding affinity and selectivity for specific biological targets, such as enzymes or receptors. This is a key consideration in the design of novel therapeutics with improved potency and reduced side effects.
Future research will focus on using derivatives like 1-Trityl-1H-imidazole-4-carboxylic acid as a scaffold to generate libraries of novel compounds for screening against various diseases, including cancer and inflammatory conditions.
Table 3: Role of the Imidazole Scaffold in Medicinal Chemistry (This table is interactive. Click on headers to sort.)
| Therapeutic Area | Mechanism of Action / Role | Reference |
|---|---|---|
| Anticancer | Inhibition of kinases, interaction with DNA, targeting enzymes essential for cancer cell growth. | |
| Anti-inflammatory | Inhibition of enzymes like COX-2. | |
| Antimicrobial | Disruption of DNA helix, inhibition of protein kinases in pathogens. | |
| Drug Discovery | Serves as a core structure (scaffold) for building diverse libraries of potential drug candidates. |
Deeper Understanding of Complex Reaction Mechanisms and Dynamics
A fundamental challenge and a significant area for future research is the elucidation of the complex reaction mechanisms involving 1-Trityl-1H-imidazole. Its considerable steric bulk can lead to unconventional reaction pathways and dynamics that are not fully understood.
Advancements in this area will rely on a synergistic approach combining experimental techniques with sophisticated computational modeling:
Computational Chemistry : Techniques such as direct dynamics trajectory simulations and the mapping of potential energy surfaces can provide profound insights into reaction pathways. Molecular dynamics simulations are crucial for understanding the binding mechanisms and selectivity of imidazole-based inhibitors with biological targets like kinases.
Mechanistic Studies : Detailed experimental investigations are needed to uncover the underlying mechanisms of reactions. For instance, studies have pointed to the role of halogen bonding as a driving force in certain catalyst-free reactions involving trityl chloride and imidazoles. Other research has proposed mechanisms for imidazole formation from different precursors, involving intermediates like carbenes.
A deeper understanding of these mechanisms is essential for optimizing existing synthetic routes, predicting reactivity, and designing novel reactions and applications for 1-Trityl-1H-imidazole.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 1-trityl-1H-imidazole, and how can purity be optimized?
- Methodological Answer : A common approach involves tritylation of imidazole using trityl chloride under inert conditions (e.g., N₂ atmosphere) with a base like triethylamine in anhydrous dichloromethane. Purification typically employs flash chromatography (silica gel, hexane/ethyl acetate gradient) . To optimize purity, monitor reaction progress via TLC and confirm final product integrity using H/C NMR and high-resolution mass spectrometry (HRMS). Impurities often arise from incomplete tritylation or hydrolysis; rigorous drying of reagents and solvents is critical .
Q. How can researchers characterize the structural stability of 1-trityl-1H-imidazole under varying conditions?
- Methodological Answer : Stability studies should include:
- Thermal Analysis : Differential scanning calorimetry (DSC) to assess decomposition temperatures.
- Solubility Tests : Measure solubility in polar vs. nonpolar solvents to inform storage conditions.
- Hydrolytic Stability : Expose the compound to acidic/basic aqueous solutions (pH 1–13) and monitor degradation via HPLC . For crystallographic confirmation, use single-crystal X-ray diffraction (SHELX or ORTEP-3 for refinement) .
Advanced Research Questions
Q. How can regioselective functionalization of 1-trityl-1H-imidazole be achieved, and what factors influence selectivity?
- Methodological Answer : Pd-catalyzed C–H activation is effective for late-stage diversification. For example, Suzuki-Miyaura coupling with aryl boronic acids requires careful optimization of:
- Catalyst System : Pd(OAc)₂ with ligands like XPhos.
- Solvent : DMF or toluene at 80–100°C.
- Protecting Groups : The trityl group’s steric bulk directs substitution to the less hindered imidazole position. Confirm regiochemistry via NOESY NMR or X-ray crystallography . Competing side reactions (e.g., detritylation) can be minimized by avoiding protic solvents .
Q. What computational strategies predict the photophysical or electronic properties of 1-trityl-1H-imidazole derivatives?
- Methodological Answer : Density functional theory (DFT) with B3LYP/6-31G* basis set calculates HOMO-LUMO gaps and excitation energies. For accuracy:
- Optimize molecular geometry using Gaussian or ORCA.
- Compare computed UV-Vis spectra with experimental data (e.g., from TD-DFT).
- Solvent effects (e.g., PCM model) must be included to match experimental conditions .
Q. How should researchers resolve contradictions in biological activity data for 1-trityl-1H-imidazole analogs?
- Methodological Answer : Discrepancies in antimicrobial or anticancer assays may arise from:
- Compound Purity : Validate via HPLC and elemental analysis.
- Substituent Effects : Use QSAR models to correlate substituent electronic properties (Hammett constants) with activity .
- Assay Variability : Replicate studies across multiple cell lines or bacterial strains. Apply statistical tools (e.g., ANOVA) to identify outliers .
Data Analysis and Optimization
Q. What crystallographic software is recommended for resolving structural ambiguities in trityl-protected imidazoles?
- Methodological Answer : SHELX suite (SHELXL for refinement, SHELXD for phase problem resolution) is widely used for small-molecule crystallography. For visualization, ORTEP-3 provides GUI-based thermal ellipsoid plots. Key steps:
- Data Collection : High-resolution (<1.0 Å) datasets reduce refinement errors.
- Hydrogen Placement : Use HFIX commands in SHELXL for constrained H-atom positions .
Q. How can researchers design experiments to probe the role of the trityl group in stabilizing imidazole derivatives?
- Methodological Answer : Comparative studies using analogs with alternative protecting groups (e.g., benzyl, SEM):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
